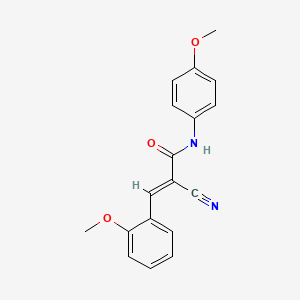

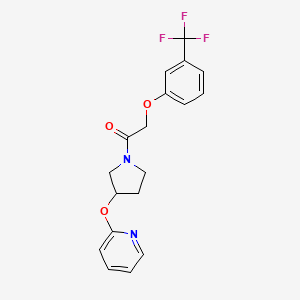

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.337. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Optical Properties and Stacking Mode Effects

One area of research involving derivatives of (2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide focuses on their optical properties and how these properties are affected by different stacking modes. For example, three derivatives were synthesized and displayed varying optical behaviors due to distinct face-to-face stacking modes. One derivative exhibited green luminescence, which remained unchanged after grinding, while the other two showed significant red-shifts in their emission peaks upon grinding. This difference in optical behavior was attributed to the transformation from crystalline to amorphous phases, suggesting that these compounds' luminescent properties can be manipulated through mechanical treatment and structural design (Qing‐bao Song et al., 2015).

Corrosion Inhibition

Another significant application is the use of similar acrylamide derivatives as corrosion inhibitors for metals in acidic solutions. Research into synthetic acrylamide derivatives showed their effectiveness in inhibiting corrosion on copper in nitric acid solutions. Through chemical and electrochemical methods, these compounds were found to act as mixed-type inhibitors, reducing the double-layer capacitance and displaying high inhibition efficiencies. The behavior during adsorption on copper suggested a chemical adsorption mechanism, which was further supported by theoretical computations and experimental findings (Ahmed Abu-Rayyan et al., 2022).

Cytotoxicity of Derivatives

In the realm of medicinal chemistry, derivatives of this compound were explored for their cytotoxic activity against cancer cells. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides by reacting similar acrylamide derivatives with hydrazine hydrate demonstrated in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests the potential for developing novel anticancer agents from these compounds (Ashraf S. Hassan et al., 2014).

Wirkmechanismus

Target of Action

Related compounds such as 2-methoxyphenyl isocyanate have been used as chemoselective reagents for the protection and deprotection of amino groups

Mode of Action

It’s worth noting that the chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step . This could suggest a similar mode of action for “(2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide”, but this is purely speculative and requires further investigation.

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can all impact how a compound behaves. For example, the stability of the urea linkage in related compounds under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . Similar environmental factors could potentially influence the action of “this compound”.

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-9-7-15(8-10-16)20-18(21)14(12-19)11-13-5-3-4-6-17(13)23-2/h3-11H,1-2H3,(H,20,21)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDIDHJUYUAPRR-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-CYANO-3-[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ACRYLAMIDE](/img/structure/B2875338.png)

![N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2875340.png)

![2-[Methyl(quinazolin-4-yl)amino]acetic acid](/img/structure/B2875341.png)

![S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate](/img/structure/B2875342.png)

![(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2875343.png)

![3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B2875353.png)

![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2875358.png)